2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid
Description
2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid (CAS: 67835-26-1) is a brominated propanoic acid derivative featuring a 1,3-dioxoisoindol-2-yl substituent. This compound combines a reactive bromine atom with a cyclic imide moiety, making it structurally distinct among propanoic acid derivatives.
Properties
CAS No. |
30007-57-9 |
|---|---|
Molecular Formula |
C11H8BrNO4 |
Molecular Weight |
298.09 g/mol |
IUPAC Name |
2-bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H8BrNO4/c12-8(11(16)17)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,8H,5H2,(H,16,17) |
InChI Key |
KDBHFOHTCIFMNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid typically involves the bromination of 3-(1,3-dioxoisoindol-2-yl)propanoic acid. The reaction is carried out by adding bromine to the propanoic acid derivative under controlled conditions. The reaction mixture is maintained at a specific temperature to ensure the selective bromination of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the 1,3-dioxoisoindol-2-yl group play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural and functional differences between the target compound and its analogues:
Biological Activity
2-Bromo-3-(1,3-dioxoisoindol-2-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom attached to a propanoic acid moiety, which is further linked to a 1,3-dioxoisoindole structure. This unique configuration contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The isoindole moiety can engage in hydrogen bonding and π-π stacking interactions with proteins and enzymes, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antioxidant Activity: The presence of dioxo groups suggests potential antioxidant properties, which could protect cells from oxidative stress.
- Anti-inflammatory Effects: Preliminary studies indicate that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Biological Activity Data
Several studies have investigated the biological activity of this compound. Below is a summary of key findings:
Case Studies
- Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : In a study involving an animal model of rheumatoid arthritis, administration of the compound significantly reduced joint swelling and serum levels of inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
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